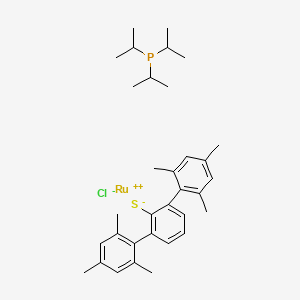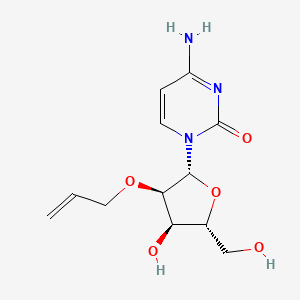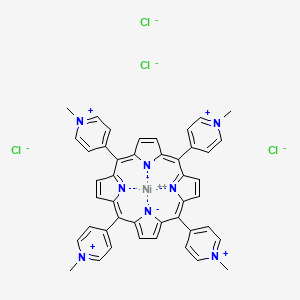
1-Chloro-5-fluoro-4-methoxy-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-5-fluoro-4-methoxy-2-methylbenzene is an aromatic organic compound characterized by the presence of chlorine, fluorine, methoxy, and methyl groups attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-5-fluoro-4-methoxy-2-methylbenzene can be synthesized through multistep organic reactions involving electrophilic aromatic substitution (EAS) and halogenation. The process typically involves:
Benzene Derivative Selection: Starting with a benzene derivative that already contains one or more substituents.
Halogenation: Introducing chlorine and fluorine atoms onto the benzene ring using appropriate halogenating agents such as chlorine gas (Cl₂) and fluorine gas (F₂) under controlled conditions.
Methoxylation: Adding a methoxy group (-OCH₃) using methanol in the presence of a strong acid catalyst.
Methylation: Introducing a methyl group (-CH₃) using methylating agents like methyl iodide (CH₃I) or dimethyl sulfate (CH₃O)₂SO₂.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and continuous flow processes to ensure efficiency and safety. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-5-fluoro-4-methoxy-2-methylbenzene undergoes various types of reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Reduction of the chlorine and fluorine atoms.
Substitution: Replacement of one or more substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Chloro-fluoro-methoxybenzene derivatives.
Substitution: Diverse substituted benzene derivatives.
Applications De Recherche Scientifique
1-Chloro-5-fluoro-4-methoxy-2-methylbenzene is utilized in various scientific research fields:
Chemistry: As a building block in organic synthesis and a precursor for more complex molecules.
Biology: Studying the effects of halogenated aromatic compounds on biological systems.
Medicine: Investigating potential pharmaceutical applications, including antimicrobial and anticancer properties.
Industry: Used in the production of dyes, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: Involvement in metabolic pathways and signaling cascades.
Comparaison Avec Des Composés Similaires
1-Chloro-5-fluoro-4-methoxy-2-methylbenzene is compared with similar compounds such as:
1-Chloro-2-methoxybenzene: Similar structure but lacks the fluorine atom.
1-Fluoro-4-methoxybenzene: Similar structure but lacks the chlorine atom.
2-Methyl-4-methoxybenzene: Similar structure but lacks halogen atoms.
Uniqueness: The presence of both chlorine and fluorine atoms on the benzene ring provides unique chemical reactivity and properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
1-chloro-5-fluoro-4-methoxy-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIECHYIUEISONX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-O-ethyl 5-O-methyl imidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B8133530.png)




![3-Chloro-6-hydroxy-[1,5]naphthyridine-4-carboxylic acid](/img/structure/B8133548.png)



